(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate
Overview
Description
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate is a chemical compound with the CAS Number: 84348-39-0 . It has a molecular weight of 241.29 and a linear formula of C12H19NO4 . The compound contains a total of 36 atoms, including 19 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 Carbon atoms, 19 Hydrogen atoms, 1 Nitrogen atom, and 4 Oxygen atoms .Physical and Chemical Properties Analysis
This compound is a colorless to pale-yellow to yellow-brown solid or liquid . It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Chiral Auxiliary and Synthesis
(S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate has been explored as a chiral auxiliary in various synthetic applications. For instance, Studer, Hintermann, and Seebach (1995) demonstrated its use in the synthesis of enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid, showcasing its effectiveness in stereoselective transformations (Studer, Hintermann, & Seebach, 1995).
Medicinal Chemistry
In medicinal chemistry, 4-fluoropyrrolidine derivatives, which can be synthesized from compounds like this compound, are significant. Singh and Umemoto (2011) highlighted their role as dipeptidyl peptidase IV inhibitors and as synthons for medicinal applications (Singh & Umemoto, 2011).
Antimicrobial Activity
The compound has been used in the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, with Sreekanth and Jha (2020) identifying antimicrobial properties in some of these derivatives (Sreekanth & Jha, 2020).
Dynamic Kinetic Resolution
Kubo, Hintermann, Takahashi, and Nunami (1997) reported the use of similar compounds in dynamic kinetic resolution, a method crucial for the synthesis of biologically active compounds, demonstrating the compound's utility in stereoselective carbon-carbon bond formation (Kubo, Hintermann, Takahashi, & Nunami, 1997).
NMR Tagging in Protein Research
O-tert-Butyltyrosine, a derivative, has been applied in protein research as an NMR tag. Chen et al. (2015) illustrated its use in high-molecular-weight systems and in measuring ligand binding affinities, highlighting its potential in biochemical studies (Chen et al., 2015).
Corrosion Inhibition
The compound's derivatives have also been studied for their corrosion inhibition properties. Praveen et al. (2021) investigated tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, demonstrating its effectiveness in protecting carbon steel in corrosive environments (Praveen et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h9H,1,6-7H2,2-5H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEDNDKFZGTXOZ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=C)C[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577681 | |
Record name | 1-tert-Butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84348-39-0 | |
Record name | 1-tert-Butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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